molecular formula C21H24N4O5 B3311175 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 946248-87-9

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3311175
CAS No.: 946248-87-9
M. Wt: 412.4 g/mol
InChI Key: YGNPKIDYNIJOQO-UHFFFAOYSA-N
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Description

Structurally, it features a pyrido[2,3-d]pyrimidine core substituted with ethoxy and methyl groups at positions 5 and 1/6, respectively, and an acetamide moiety linked to a 2-ethoxyphenyl group. The ethoxy substituents likely enhance lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs.

Properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-5-29-15-10-8-7-9-14(15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPKIDYNIJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves several steps:

  • Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core

    • Starting Materials: Ethyl acetoacetate, urea, and methylamine.

    • Reaction Conditions: Heating under reflux in ethanol.

    • Products: Formation of 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Can undergo oxidative cleavage of ethoxy groups.

    • Reagents: Potassium permanganate or hydrogen peroxide.

    • Conditions: Mild to moderate heating, acidic medium.

  • Reduction:

    • Reduction of pyrimidine ring possible.

    • Reagents: Lithium aluminum hydride or sodium borohydride.

    • Conditions: Solvent like THF or ethanol, room temperature.

  • Substitution:

    • Nucleophilic substitution at the ethoxy positions.

    • Reagents: Sodium methoxide or sodium ethoxide.

    • Conditions: Mild heating, alcoholic solvent.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Sodium ethoxide in ethanol.

Major Products

  • Oxidative cleavage forms carboxylic acids.

  • Reduction typically yields corresponding alcohols or dihydropyrido derivatives.

  • Substitution forms alkoxy derivatives.

Scientific Research Applications

Chemistry

  • As a building block for more complex heterocyclic compounds.

  • Used in synthesis of novel organic materials with unique properties.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its interaction with DNA and proteins.

Medicine

  • Potential pharmacological effects, such as anti-inflammatory or anticancer activity.

  • Basis for the development of new drug candidates.

Industry

  • Utilized in the synthesis of specialty chemicals.

  • Basis for development in agricultural chemicals.

Mechanism of Action

The mechanism of action for 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves interaction with biological macromolecules It binds to specific enzymes, inhibiting their activity by blocking the active site

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 1,6-dimethyl, 2,4-dioxo, N-(2-ethoxyphenyl)acetamide Ethoxy, methyl, acetamide
Compound 5 () Dihydropyrimidinone 2-hydroxyethyl, 2,4-dioxo Hydroxyethyl, carbonyl
Compound 5.15 () Pyrimidin-2-ylthioacetamide 4-methyl-6-oxo, N-(4-phenoxyphenyl) Thioether, phenoxy
Compound 5.6 () Pyrimidin-2-ylthioacetamide 4-methyl-6-oxo, N-(2,3-dichlorophenyl) Thioether, dichlorophenyl
Example 83 () Chromen-4-one-pyrazolo[3,4-d]pyrimidine 3-fluoro-4-isopropoxyphenyl, dimethylamino Fluorophenyl, isopropoxy

Biological Activity

The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that exhibits promising biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. Key properties include:

  • Molecular Formula : C19H19FN4O4
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The structural features allow it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related pyrido[2,3-d]pyrimidine derivatives. For instance:

  • Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
  • A study reported IC50 values for certain derivatives that were comparable to established anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory effects .

Anticancer Potential

Research indicates that compounds within this chemical class may possess anticancer properties:

  • They have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
  • The mechanism involves targeting specific pathways that are often dysregulated in cancerous cells.

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition Certain derivatives exhibited IC50 values as low as 0.04 μmol for COX-2 inhibition, demonstrating strong anti-inflammatory potential .
Anticancer Activity Pyrido[2,3-d]pyrimidine derivatives were effective against multiple cancer types in vitro and in vivo models .
Structure–Activity Relationship (SAR) Variations in substituents significantly impacted the biological activity; electron-releasing groups enhanced anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide

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